molecular formula C19H20N2S B12787070 3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine CAS No. 77811-23-5

3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine

Katalognummer: B12787070
CAS-Nummer: 77811-23-5
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: RRGFHZDGYDGBSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine is a complex organic compound that belongs to the class of imidazo-thiazine derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

77811-23-5

Molekularformel

C19H20N2S

Molekulargewicht

308.4 g/mol

IUPAC-Name

3-methyl-5,8a-diphenyl-1,2,3,8-tetrahydroimidazo[2,1-c][1,4]thiazine

InChI

InChI=1S/C19H20N2S/c1-15-12-20-19(17-10-6-3-7-11-17)14-22-13-18(21(15)19)16-8-4-2-5-9-16/h2-11,13,15,20H,12,14H2,1H3

InChI-Schlüssel

RRGFHZDGYDGBSI-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC2(N1C(=CSC2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.